(-)-7-Epi-alpha-selinene
CAS No.:
Cat. No.: VC1851177
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H24 |
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Molecular Weight | 204.35 g/mol |
IUPAC Name | (3S,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |
Standard InChI | InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14-,15+/m0/s1 |
Standard InChI Key | OZQAPQSEYFAMCY-SOUVJXGZSA-N |
Isomeric SMILES | CC1=CCC[C@]2([C@H]1C[C@H](CC2)C(=C)C)C |
Canonical SMILES | CC1=CCCC2(C1CC(CC2)C(=C)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
(-)-7-Epi-alpha-selinene possesses a complex molecular architecture characterized by its bicyclic sesquiterpene structure. According to the IUPAC nomenclature, it is formally named (3S,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene . The molecule features an octahydronaphthalene core with specific substituents and stereochemical configurations that differentiate it from other selinene isomers. Its structural identity is defined by the (2S,4aR,8aR)-configuration, where the double bond in the octahydronaphthalene ring system is endocyclic, creating a distinct three-dimensional arrangement . The compound contains a total of 15 carbon atoms and 24 hydrogen atoms, arranged in a complex framework that contributes to its physical and chemical properties.
Table 1: Molecular Characteristics of (-)-7-Epi-alpha-selinene
Property | Value |
---|---|
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | (3S,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |
InChI | InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14-,15+/m0/s1 |
InChIKey | OZQAPQSEYFAMCY-SOUVJXGZSA-N |
SMILES | CC1=CCC[C@]2([C@H]1CC@HC(=C)C)C |
These structural identifiers enable precise chemical identification and differentiation from other similar compounds in chemical databases and literature .
Physical Properties
The physical properties of (-)-7-Epi-alpha-selinene determine its behavior in various environments and applications. Based on experimental data and computational predictions, this compound exhibits characteristics typical of sesquiterpenes while maintaining properties unique to its specific structure.
Table 2: Physical Properties of (-)-7-Epi-alpha-selinene
Property | Value |
---|---|
Density | 0.888 g/cm³ |
Boiling Point | 270°C at 760 mmHg |
Flash Point | 102°C |
LogP | 4.72520 |
Vapor Pressure | 0.0116 mmHg at 25°C |
Index of Refraction | 1.489 |
Exact Mass | 204.18800 |
The relatively high LogP value (4.72520) indicates considerable lipophilicity, suggesting that the compound would have good solubility in non-polar solvents and oils, which aligns with its presence in essential oils . The low vapor pressure (0.0116 mmHg at 25°C) suggests moderate volatility, which contributes to its potential uses in perfumery applications. The boiling point of 270°C at atmospheric pressure reflects the compound's molecular weight and the intermolecular forces between molecules .
Stereochemistry and Isomers
The stereochemistry of (-)-7-Epi-alpha-selinene is a defining characteristic that distinguishes it from other selinene variants. The "epi" prefix in its name indicates an epimeric relationship with α-selinene, differing in the configuration at the 7-position. The compound exists in the specific (2S,4aR,8aR) configuration, which determines its three-dimensional structure and potentially its biological activity .
Several stereoisomers and related compounds have been identified, including:
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(-)-α-helmiscapene
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10-epi-α-selinene
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5,10-di-epi-α-selinene
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Selina-4,11-diene
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β-Helmiscapene
These isomers differ in the configuration at various stereogenic centers, creating a family of related compounds with potentially diverse properties and biological activities. The specific stereochemistry of (-)-7-Epi-alpha-selinene likely influences its interactions with biological receptors and its contribution to the aromatic profiles of plants in which it occurs.
Biosynthesis and Enzymatic Production
Enzymatic Pathways
The biosynthesis of (-)-7-Epi-alpha-selinene proceeds through enzymatic catalysis, specifically involving 7-epi-alpha-selinene synthase (EC 4.2.3.86) . This enzyme belongs to the class of carbon-oxygen lyases, which catalyze the formation of carbon-oxygen bonds. In the case of (-)-7-Epi-alpha-selinene, the enzyme facilitates the conversion of farnesyl diphosphate to the final product through a complex cyclization mechanism.
The enzymatic reaction can be represented as:
(2E,6E)-farnesyl diphosphate → (-)-7-epi-α-selinene + diphosphate
This reaction involves the removal of the diphosphate group from farnesyl diphosphate, followed by cyclization and rearrangement to form the characteristic bicyclic structure of (-)-7-Epi-alpha-selinene. The enzyme 7-epi-alpha-selinene synthase ensures that this transformation occurs with the specific stereochemistry that defines the compound.
Source Organisms
The enzyme responsible for producing (-)-7-Epi-alpha-selinene has been identified in various organisms. Notably, the recombinant enzyme from Vitis vinifera (common grapevine) has been shown to catalyze the formation of both (+)-valencene and (-)-7-epi-α-selinene . This dual production suggests an evolutionary relationship between these biosynthetic pathways and potentially similar ecological functions for the two compounds.
The synthesis of (-)-7-Epi-alpha-selinene can be achieved through biochemical pathways involving enzymes such as 7-epi-alpha-selinene synthase, which is present in multiple plant species. The distribution of this enzyme across different plant families indicates that the ability to produce this compound has either evolved independently multiple times or has been conserved across evolutionary lineages, suggesting potential functional importance.
Natural Occurrence
Plant Sources
(-)-7-Epi-alpha-selinene has been documented in various plant species across different families, indicating its widespread distribution in the plant kingdom. Based on current research, the compound has been reported in:
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Dendropanax trifidus (tree of the Araliaceae family)
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Callicarpa americana (American beautyberry, Lamiaceae family)
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Zea mays (corn, Poaceae family)
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Citrus reticulata (mandarin orange, Rutaceae family)
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Seeds of Nigella damascena and Nigella sativa (Ranunculaceae family)
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Potentially in Vitis vinifera (grapevine, Vitaceae family), as evidenced by the presence of the biosynthetic enzyme
This diverse taxonomic distribution suggests that the compound may serve various ecological functions across different plant groups. Its presence in essential oils of these plants contributes to their characteristic aromas and potentially to their defensive or attractive properties in ecological interactions.
Biological Significance
The presence of (-)-7-Epi-alpha-selinene across various plant species suggests potential biological roles. Like many sesquiterpenes, it may function in plant defense mechanisms against herbivores or pathogens. The compound could also serve as a signaling molecule in plant-insect interactions, potentially attracting pollinators or natural enemies of herbivores. Its occurrence in the essential oils of aromatic plants indicates a possible role in plant communication through volatile organic compounds.
In Callicarpa americana, for instance, the compound might contribute to the plant's defensive arsenal against potential herbivores . Similarly, in citrus species, it could be part of the complex aroma profile that characterizes the fruit peel and potentially serves ecological functions such as seed dispersal through attraction of frugivores.
Research Status and Future Directions
Current Knowledge
Research on (-)-7-Epi-alpha-selinene has primarily focused on its identification, structural characterization, and biosynthesis. Key aspects of current knowledge include:
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Structural Elucidation: The stereochemical configuration and detailed molecular structure have been determined through various analytical techniques, providing a clear understanding of its chemical identity .
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Enzymatic Production: The enzyme responsible for its biosynthesis, 7-epi-alpha-selinene synthase, has been characterized in some plant species, particularly Vitis vinifera .
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Natural Distribution: The compound has been identified in multiple plant species across different families, indicating its widespread occurrence in nature .
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Physical Properties: Basic physical properties such as boiling point, density, and partition coefficient have been determined, providing insights into its behavior in various systems .
Knowledge Gaps and Future Research
Despite the current understanding of (-)-7-Epi-alpha-selinene, several knowledge gaps remain that could guide future research:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume